molecular formula C15H24N2O B5646708 1-[(4-methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane

1-[(4-methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B5646708
M. Wt: 248.36 g/mol
InChI Key: OUOMGEGMURVMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to the diazepane ring through a methylene bridge.

Preparation Methods

The synthesis of 1-[(4-methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylbenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-Methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy group, converting it into a carboxylic acid group.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the diazepane ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, reduced diazepane derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex diazepane derivatives.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[(4-Methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:

    1-[(4-Methoxyphenyl)methyl]-4-methyl-1,4-diazepane: This compound lacks the methyl group on the phenyl ring, which can affect its chemical reactivity and biological activity.

    1-[(4-Methylphenyl)methyl]-4-methyl-1,4-diazepane: This compound lacks the methoxy group, which can influence its solubility and interaction with molecular targets.

    1-[(4-Methoxy-3-methylphenyl)methyl]-1,4-diazepane: This compound lacks the additional methyl group on the diazepane ring, which can impact its steric properties and overall stability.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-methoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-13-11-14(5-6-15(13)18-3)12-17-8-4-7-16(2)9-10-17/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOMGEGMURVMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.